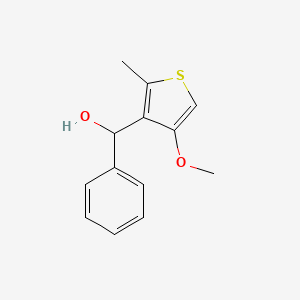

(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol

Description

(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol is a chiral secondary alcohol characterized by a thiophene ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 2, respectively. The phenylmethanol moiety is attached to the thiophene ring at position 2. However, direct experimental data on its synthesis, reactivity, or applications are absent in the provided evidence, necessitating comparisons with structurally related compounds for inferential analysis.

Properties

Molecular Formula |

C13H14O2S |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

(4-methoxy-2-methylthiophen-3-yl)-phenylmethanol |

InChI |

InChI=1S/C13H14O2S/c1-9-12(11(15-2)8-16-9)13(14)10-6-4-3-5-7-10/h3-8,13-14H,1-2H3 |

InChI Key |

HTCUXGSWFRQZLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CS1)OC)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. For instance, methoxylation can be achieved using methanol and an acid catalyst, while methylation can be done using methyl iodide and a base.

Attachment of the Phenylmethanol Moiety: The phenylmethanol group can be attached via a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding thiophene alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide, methanesulfonyl chloride in pyridine.

Major Products Formed

Oxidation: (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanone.

Reduction: this compound.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiophene derivatives, including (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiophene derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activities. A study showed that certain thiophene derivatives demonstrated promising results against breast cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin. This suggests that this compound may contribute to the development of new cancer therapies .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of thiophene-based compounds. In particular, they may inhibit pathways involved in neurodegenerative diseases such as Alzheimer’s. The mechanisms may involve the modulation of oxidative stress and inflammation, which are critical in the pathogenesis of these disorders .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the synthesis of more complex molecules with desired biological activities. This adaptability makes it valuable in pharmaceutical research and development.

Synthesis of Heterocycles

The compound can be utilized in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry due to their diverse biological activities. The presence of the thiophene ring enhances reactivity and facilitates the formation of nitrogen-containing heterocycles through cyclization reactions .

Material Science

Conductive Polymers

Research has explored the use of thiophene derivatives in the development of conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance electrical conductivity and stability .

Sensors

Thiophene-based compounds are being investigated for their potential use in sensor technologies. Their ability to undergo redox reactions makes them suitable for detecting various analytes, including gases and biomolecules. This application could lead to advancements in environmental monitoring and medical diagnostics .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC against S. aureus (µg/ml) | MIC against E. coli (µg/ml) |

|---|---|---|

| Compound A | 0.313 | 0.625 |

| Compound B | 0.625 | 0.313 |

| This compound | TBD | TBD |

Table 2: Anticancer Activity Comparison

| Compound | IC50 Value (µM) | Standard Drug IC50 Value (Doxorubicin) |

|---|---|---|

| This compound | TBD | 32.00 |

| Compound C | TBD | TBD |

Mechanism of Action

The mechanism of action of (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups may enhance its binding affinity and specificity, while the thiophene ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Thiophene and Methanol Moieties

(a) (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol ()

- Structure: Contains a triazole-thioether core with methoxyphenyl, phenyl, and ethanol substituents.

- Key Differences : Replaces the thiophene ring with a triazole ring and introduces a sulfur bridge.

- The presence of methoxy and phenyl groups aligns with the target compound’s substitution pattern, suggesting similar solubility or reactivity trends .

(b) {5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol ()

- Structure: Features a thiazole ring with a trifluoromethylphenyl group and a methanol substituent.

- Key Differences : Replaces thiophene with thiazole and includes a trifluoromethyl group.

- Relevance : Highlights the role of electron-withdrawing groups (e.g., -CF₃) in modulating electronic properties, contrasting with the electron-donating methoxy group in the target compound .

Functional Group Analysis

Table 1: Functional Group Comparison

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | Thiophene | 4-OCH₃, 2-CH₃, phenylmethanol | -OH, -OCH₃, aromatic rings |

| (R,S)-2-{[4-(4-Methoxyphenyl)...ethanol | Triazole | 4-OCH₃, phenyl, thioether, ethanol | -OH, -OCH₃, -S- |

| {5-[2-(4-Methoxy-3-methylphenyl)...methanol | Thiazole | -CF₃, methanol, ethyl-methoxyphenyl | -OH, -CF₃, -OCH₃ |

- Methoxy Groups : Present in all three compounds, enhancing solubility in polar solvents and influencing electronic properties via resonance .

- Sulfur-Containing Rings : Thiophene (target) vs. thiazole () and triazole-thioether (). Thiophene’s aromaticity and lower electronegativity compared to thiazole may increase reactivity in electrophilic substitutions .

Spectrophotometric and Analytical Relevance

Although the evidence focuses on phenylephrine hydrochloride analysis, methodologies described for phenyl-containing compounds (e.g., coupling with diazotized reagents, spectrophotometry at 510 nm) could theoretically apply to the target compound. For example:

- Diazotized 2-aminobenzothiazole coupling (–11): Used for phenylephrine quantification via azo dye formation. Similar strategies might detect the target compound’s phenylmethanol group, though steric hindrance from the thiophene substituents could reduce sensitivity .

- Chromatographic Methods : High-performance liquid chromatography (HPLC) and CE (capillary electrophoresis) () are applicable for separating chiral alcohols like the target compound, especially given its structural complexity .

Stability and Reactivity Trends

- Steric Effects : The 2-methyl group on the thiophene ring in the target compound may hinder nucleophilic attacks compared to unsubstituted analogs.

Biological Activity

(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a methoxy group, and a phenyl group linked to a methanol moiety. Its molecular formula is . The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit significant antioxidant properties. For instance, derivatives containing thiophene rings often demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Anticancer Activity : Research indicates that compounds with thiophene moieties can inhibit cancer cell proliferation. For example, derivatives of thiophene have been tested against various cancer cell lines, showing cytotoxic effects and potential as anticancer agents .

- Cholinesterase Inhibition : Some studies suggest that compounds similar to this compound may act as inhibitors of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes various biological activities reported for related compounds:

Case Studies

- Antioxidant Activity Assessment : A study evaluated the antioxidant potential of related thiophene compounds using the DPPH radical scavenging method. Results indicated that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, suggesting their potential in preventing oxidative damage .

- Anticancer Efficacy : In vitro tests on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines revealed that specific derivatives demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. This highlights the selective nature of these compounds in targeting specific cancer types .

- Neuroprotective Effects : Research into cholinesterase inhibitors derived from similar structures showed promising results in improving cognitive function in animal models of Alzheimer's disease, indicating potential therapeutic applications for memory-related disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reduction of a ketone precursor using sodium borohydride (NaBH₄) in methanol. For example, a similar methanol derivative was prepared by reducing 4-decyloxy-3-methoxybenzaldehyde with NaBH₄ in methanol under room temperature for 2 hours, followed by extraction with diethyl ether and recrystallization in ethyl acetate . Optimization involves controlling stoichiometry (e.g., 0.85 mmol NaBH₄ per 3.42 mmol substrate), solvent polarity, and reaction time. Solvent selection (e.g., methanol vs. ethanol) can influence yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- FTIR : Look for O-H stretching (~3349 cm⁻¹), C-O (methoxy group, ~1236 cm⁻¹), and aromatic C=C (~1512 cm⁻¹) .

- NMR : Prioritize ¹H-NMR signals for methoxy protons (~3.8 ppm), thiophene protons (δ 6.5–7.5 ppm), and benzylic alcohol protons (~4.5 ppm). ¹³C-NMR should confirm methoxy carbons (~55 ppm) and aromatic carbons .

Q. How can solubility and purification challenges be addressed during synthesis?

- Methodological Answer : Solubility in polar solvents (e.g., methanol, ethyl acetate) allows for extraction and recrystallization. For purification, use cold-water washing to remove unreacted NaBH₄, followed by column chromatography with ethyl acetate/hexane gradients (e.g., 70:30) to isolate the product .

Advanced Research Questions

Q. What computational methods can predict the electronic structure and thermodynamic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can model electronic properties. Basis sets like 6-31G* are suitable for calculating dipole moments, HOMO-LUMO gaps, and atomization energies. Validate results against experimental spectral data .

Q. How can researchers resolve contradictions in reported reaction yields or spectral data?

- Methodological Answer :

- Reaction Conditions : Variability in yields may arise from differences in solvent purity (e.g., spectroscopic vs. technical grade) or moisture sensitivity of NaBH₄. Use inert atmospheres and anhydrous solvents .

- Spectral Discrepancies : Compare NMR shifts under standardized conditions (e.g., deuterated DMSO vs. CDCl₃). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What strategies enable regioselective functionalization of the thiophene ring in this compound?

- Methodological Answer : Electrophilic substitution at the 5-position of the thiophene can be achieved using Lewis acids (e.g., AlCl₃) and directing groups. For example, bromination with NBS (N-bromosuccinimide) in DMF at 0°C selectively targets the electron-rich thiophene ring .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

- Methodological Answer :

- Modify Substituents : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on bioactivity.

- Assay Design : Test derivatives in enzyme inhibition assays (e.g., MAO-A/B) or antiproliferative screens (e.g., MTT assays on cancer cell lines) .

Q. What are the stability considerations for long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.